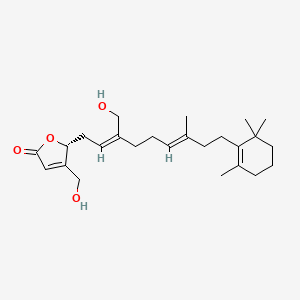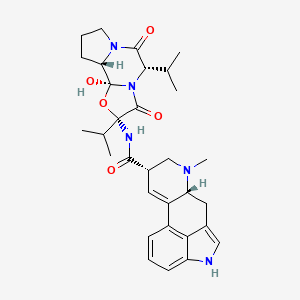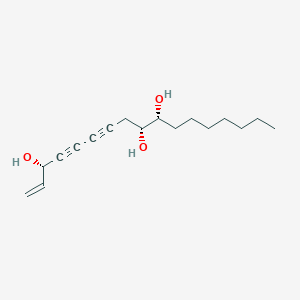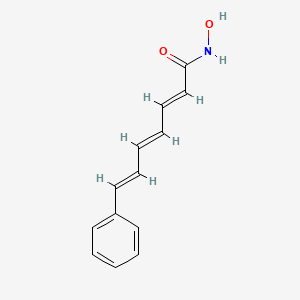
CG-1521
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CG-1521 is a novel histone deacetylase inhibitor that has shown promising anticancer properties. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins. This process plays a crucial role in the regulation of gene expression. This compound has been studied for its ability to modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
CG-1521 is synthesized through the formal condensation of the carboxy group of (2E,4E,6E)-7-phenylhepta-2,4,6-trienoic acid with the amino group of hydroxylamine . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the condensation reaction.
Industrial Production Methods
The industrial production of this compound involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
CG-1521 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can produce modified compounds with different functional groups.
Scientific Research Applications
CG-1521 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a tool compound to study the effects of histone deacetylase inhibition on gene expression and chromatin structure.
Biology: In biological research, this compound is employed to investigate the role of histone acetylation in cellular processes such as cell cycle regulation and apoptosis.
Medicine: this compound has shown potential as an anticancer agent, particularly in the treatment of breast cancer. It induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as a therapeutic agent.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting histone deacetylases. Its ability to modulate gene expression makes it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of CG-1521 involves the inhibition of histone deacetylases, leading to the accumulation of acetylated histones and other proteins . This results in changes in chromatin structure and gene expression. This compound specifically stabilizes the acetylation of p53 at lysine 373, triggering G2/M phase arrest and apoptosis in cancer cells . The molecular targets and pathways involved in the action of this compound include the p21 promoter and other transcriptional complexes regulated by acetylated p53 .
Comparison with Similar Compounds
CG-1521 is often compared to other histone deacetylase inhibitors, such as trichostatin A . While both compounds inhibit histone deacetylases, they exhibit different effects on gene expression and cellular processes. For example, trichostatin A stabilizes the acetylation of p53 at lysine 382, leading to G1/S phase arrest and senescence, whereas this compound stabilizes acetylation at lysine 373, resulting in G2/M phase arrest and apoptosis . This highlights the unique properties of this compound and its potential advantages in specific therapeutic applications.
List of Similar Compounds
- Trichostatin A
- Suberoylanilide hydroxamic acid
- Sodium butyrate
- Phenylbutyrate
- Valproic acid
These compounds share similar mechanisms of action but differ in their specific effects on gene expression and cellular processes.
Properties
CAS No. |
674767-29-4 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide |
InChI |
InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+ |
InChI Key |
DBBYYRWVNDQECM-CDWOPPGASA-N |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |
Synonyms |
7-phenyl-2,4,6-heptatrienoylhydroxamic acid CG 1521 CG-1521 CG1521 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


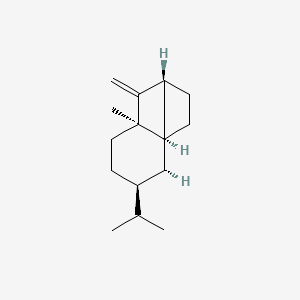
![N-[(1,3-dioxo-2-phenyl-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B1246781.png)
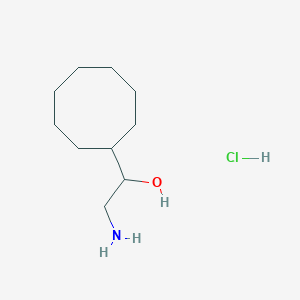
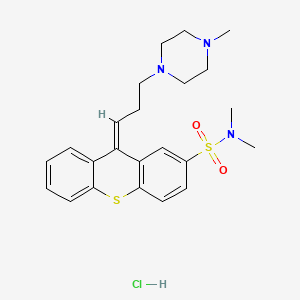
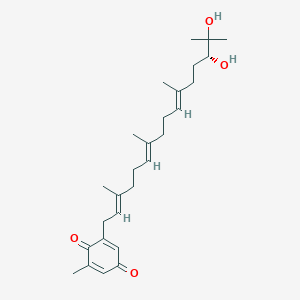
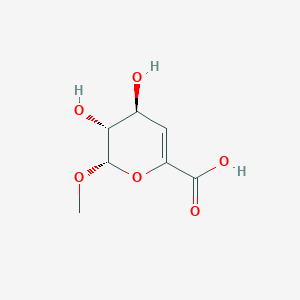
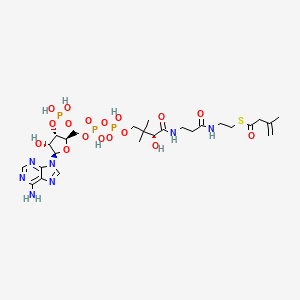

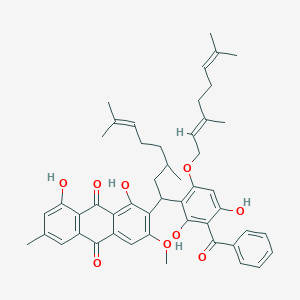
![[(1S,14R,17S,23R,24R,25S)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1246792.png)
![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]prop-2-enoate](/img/structure/B1246793.png)
